(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is a deuterated form of ephedrine, a sympathomimetic amine commonly used in various medical and research applications. This compound is characterized by the substitution of three hydrogen atoms with deuterium isotopes, enhancing its utility in metabolic studies and pharmacokinetics due to its unique isotopic labeling. The compound's chemical formula is , and it has a CAS number of 285979-73-9 .
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride is synthesized through chemical processes that may involve the extraction of natural ephedrine from sources like Herba Ephedrae, followed by isotopic labeling to introduce deuterium atoms. This method ensures high purity and yield of the final product.
The synthesis of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride typically involves:
The synthesis can be performed under controlled laboratory conditions, ensuring that the reaction parameters such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity. The use of advanced techniques such as liquid chromatography allows for the purification of the final product.
The molecular structure of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride features a phenyl ring attached to a propanolamine chain. The presence of three deuterium atoms distinguishes it from non-deuterated ephedrine. The structural formula can be represented as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These analyses confirm the presence of deuterium and provide insights into the compound's purity and structural integrity.
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of reagents and reaction conditions significantly influences the yield and specificity of the desired products.
The mechanism of action for (1S,2R)-(+)-Ephedrine-d3 Hydrochloride primarily involves its interaction with adrenergic receptors. As a sympathomimetic agent, it stimulates the release of norepinephrine, leading to physiological effects such as increased heart rate, bronchodilation, and vasoconstriction. This mechanism mirrors that of non-deuterated ephedrine but allows for enhanced tracking in metabolic studies due to its isotopic labeling .
(1S,2R)-(+)-Ephedrine-d3 Hydrochloride has several scientific applications:
The stereoselective synthesis of (1S,2R)-(+)-Ephedrine-d3 Hydrochloride demands precise chiral control to maintain the desired (1S,2R) configuration while incorporating three deuterium atoms at the N-methyl group. A prominent route involves the reduction of (S)-(-)-α-methylamino propiophenone using deuterated reducing agents. This strategy leverages the existing chirality of the precursor to direct stereoselectivity in the final reduction step, yielding the target ephedrine-d3 enantiomer with high optical purity . Alternative approaches employ chiral pool synthesis starting from natural ephedrine alkaloids extracted from Ephedra sinica, followed by N-demethylation and re-methylation with deuterated methyl iodide. This method capitalizes on the inherent stereochemistry of natural ephedrine, minimizing racemization risks during deuterium incorporation [6] [9].
Recent advances utilize supercritical fluid chromatography (SFC) for resolving intermediate stereoisomers during synthesis. The technique employs cellulose-type polysaccharide chiral columns (e.g., CHIRALPAK IC-3) that achieve baseline separation of all four ephedrine stereoisomers, enabling isolation of the (1S,2R) enantiomer with >99% diastereomeric excess. This is critical for eliminating traces of pharmacologically active stereoisomers like pseudoephedrine that could compromise analytical applications [7].
Table 1: Stereoselective Synthesis Methods for Deuterated Ephedrine Derivatives
Method | Key Reagents/Techniques | Isotopic Purity | Enantiomeric Excess |
---|---|---|---|
Chiral Reduction | NaBD₄/Lewis Acid (e.g., CeCl₃) | 98 atom % D | >99% ee (1S,2R) |
Chiral Pool Synthesis | Natural Ephedrine + CD₃I | 98 atom % D | >99% ee (1S,2R) |
SFC Resolution | CHIRALPAK IC-3 Column, CO₂/MeOH Modifier | N/A | >99.5% de |
Reductive amination stands as the pivotal step for installing the -CD₃ group in (1S,2R)-(+)-Ephedrine-d3. Optimization focuses on deuterium retention efficiency and reaction kinetics. The process typically involves condensing 1-phenyl-1-hydroxypropan-2-one with deuterated methylamine (CD₃NH₂), followed by reduction. Critical parameters include:
Iterative refinement using design of experiments (DoE) has identified optimal conditions: 25°C reaction temperature, 1:1.2 ketone:amine ratio, and 12-hour reaction time. These parameters maximize yield (85±3%) while maintaining isotopic purity >98 atom % D, as verified by high-resolution mass spectrometry [6] [9]. Monitoring reaction progress via in-situ infrared spectroscopy tracks the disappearance of the carbonyl peak at 1710 cm⁻¹, enabling precise reaction quenching to prevent over-reduction byproducts.
The stereochemical integrity of (1S,2R)-(+)-Ephedrine-d3 hinges on enantioselective reduction of the precursor ketone. Sodium borodeuteride (NaBD₄) coupled with chiral Lewis acids provides exceptional diastereocontrol. Cerium chloride (CeCl₃) forms a chelation complex with the α-methylamino ketone substrate, locking it into a rigid conformation that favors hydride attack from the si face, yielding the (1R,2S) alcohol precursor that is subsequently inverted to the target (1S,2R) configuration [8].
Alternative systems employ zinc borohydride (Zn(BH₄)₂) with (-)-dimethyl tartrate, achieving up to 95% diastereoselectivity through a six-membered transition state where the tartrate directs hydride delivery. The mechanism involves:
Critical factors for enantiomeric excess:
Post-reduction, the crude product undergoes kinetic resolution using Candida antarctica lipase B (CAL-B) to hydrolyze undesired (1R,2S)-(-)-ephedrine-d3 esters, enriching the (1S,2R) enantiomer to >99.5% ee [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3